molecular formula C15H18O5 B3926438 3-Hydroxy-5-(3,4,5-trimethoxyphenyl)cyclohex-2-en-1-one

3-Hydroxy-5-(3,4,5-trimethoxyphenyl)cyclohex-2-en-1-one

Cat. No.: B3926438
M. Wt: 278.30 g/mol
InChI Key: ABEYUAPZLMUNMU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Hydroxy-5-(3,4,5-trimethoxyphenyl)cyclohex-2-en-1-one is a cyclohexenone derivative featuring a hydroxyl group at position 3 and a 3,4,5-trimethoxyphenyl substituent at position 3.

Its hydroxyl and ketone groups may also facilitate interactions with enzymes or receptors, making it a candidate for drug development or biochemical studies .

Properties

IUPAC Name

3-hydroxy-5-(3,4,5-trimethoxyphenyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-18-13-6-10(7-14(19-2)15(13)20-3)9-4-11(16)8-12(17)5-9/h6-9,16H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEYUAPZLMUNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=CC(=O)C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(3,4,5-trimethoxyphenyl)cyclohex-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is performed between 3,4,5-trimethoxybenzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(3,4,5-trimethoxyphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(3,4,5-trimethoxyphenyl)cyclohex-2-en-1-one involves its interaction with various molecular targets. For instance, it has been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes essential for cancer cell survival. Additionally, the compound can modulate signaling pathways, including the ERK2 pathway, contributing to its biological effects .

Comparison with Similar Compounds

Key Observations

Substituent Effects on Bioactivity :

  • The trimethoxyphenyl group in the target compound and is associated with improved solubility and target binding, critical for anticancer activity. In contrast, chloro and trifluoromethyl groups in enhance electrophilicity and metabolic stability, favoring antimicrobial effects.
  • Methylenedioxy substituents (as in ) are linked to CNS activity due to their ability to cross the blood-brain barrier.

Structural Flexibility vs. Rigidity: Compounds with dimethylcyclohexene (e.g., ) or cyclopentene rings (e.g., ) exhibit varied conformational flexibility, affecting their interaction with biological targets. The target compound’s cyclohexenone core balances rigidity and flexibility, optimizing receptor binding.

Synthetic Complexity :

  • Synthesis of trimethoxyphenyl derivatives often involves multi-step routes with protective group strategies (e.g., methoxy introduction via alkylation), whereas halogenated analogs (e.g., ) may require electrophilic substitution or palladium-catalyzed coupling .

Research Findings and Implications

Physicochemical Properties

    Biological Activity

    3-Hydroxy-5-(3,4,5-trimethoxyphenyl)cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones. It is characterized by a cyclohexenone ring with a hydroxy group and a trimethoxyphenyl substituent. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications.

    • Molecular Formula: C15H18O5
    • Molecular Weight: 278.304 g/mol
    • IUPAC Name: this compound
    • InChI Key: ABEYUAPZLMUNMU-UHFFFAOYSA-N

    Synthesis

    The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 3,4,5-trimethoxybenzaldehyde and cyclohexanone, utilizing sodium hydroxide or potassium hydroxide as a base in ethanol or methanol at room temperature.

    Research indicates that this compound exhibits significant biological activity through various mechanisms:

    • Enzyme Inhibition: The compound has been shown to inhibit critical enzymes such as tubulin and heat shock protein 90 (Hsp90), disrupting essential cellular processes in cancer cells.
    • Signaling Pathway Modulation: It modulates signaling pathways, notably the ERK2 pathway, which is crucial for cell proliferation and survival.

    Anticancer Properties

    Several studies have highlighted the anticancer potential of this compound:

    • Cell Line Studies: In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown inhibitory effects on MV4-11 cells with an IC50 value of approximately 0.072 μM .
    Cell LineIC50 (μM)Mechanism
    MV4-110.072FLT3 kinase inhibition
    K5620.35Induction of apoptosis

    Anti-inflammatory Effects

    In addition to its anticancer properties, this compound also exhibits anti-inflammatory activity. It has been found to suppress pro-inflammatory cytokines in various cellular models, indicating its potential use in treating inflammatory diseases.

    Case Study: In Vivo Efficacy

    A study conducted on zebrafish models demonstrated that treatment with this compound resulted in a significant reduction in angiogenesis. The compound inhibited the formation of subintestinal vessels in a dose-dependent manner .

    Structure-Activity Relationship (SAR)

    Research into the structure-activity relationship of similar compounds suggests that modifications at specific positions can enhance biological activity. For example, substituents at the 5-position of the phenyl ring have been associated with increased anticancer efficacy .

    Q & A

    Q. What are the key steps in synthesizing 3-Hydroxy-5-(3,4,5-trimethoxyphenyl)cyclohex-2-en-1-one, and how is purity ensured?

    Synthesis typically involves multi-step reactions, including condensation of a trimethoxyphenyl precursor with a cyclohexenone derivative under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key steps include:

    • Aldol condensation : To form the cyclohexenone backbone .
    • Selective hydroxylation : Introduced via oxidation or hydrolysis .
    • Purification : Thin-layer chromatography (TLC) monitors reaction progress, while column chromatography isolates the product. Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HR-MS) confirm structural integrity and purity .

    Q. How do the 3,4,5-trimethoxyphenyl and cyclohexenone moieties influence biological activity?

    The 3,4,5-trimethoxyphenyl group enhances lipophilicity and binding affinity to hydrophobic pockets in biological targets (e.g., tubulin), while the cyclohexenone ring enables conjugation with nucleophilic residues in enzymes. Initial screening involves:

    • In vitro assays : Cell viability tests (e.g., MTT) against cancer lines (e.g., HCT116) .
    • Molecular docking : Preliminary binding simulations with tubulin or kinases .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

    Yield optimization requires systematic variation of:

    • Temperature : Higher temperatures accelerate reactions but may increase side products (e.g., epimerization) .
    • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in hydroxylation steps .
    • Catalysts : Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity in cyclization . Statistical tools (e.g., Design of Experiments) quantify parameter interactions, while kinetic studies identify rate-limiting steps .

    Q. What challenges arise in crystallographic characterization, and how are they resolved?

    Challenges include:

    • Crystal twinning : Addressed via recrystallization in mixed solvents (e.g., ethanol/water) .
    • Hydrogen bonding ambiguity : Graph set analysis (e.g., Etter’s rules) maps intermolecular interactions .
    • Refinement : SHELXL refines high-resolution data, with OLEX2 or ORTEP-3 visualizing thermal ellipsoids and disorder .

    Q. How can structure-activity relationship (SAR) studies guide derivative design?

    SAR strategies include:

    • Substituent modulation : Replacing methoxy groups with halogens (e.g., Cl, CF₃) to enhance target affinity .
    • Scaffold hybridization : Merging with indole or thiazole moieties to improve pharmacokinetics .
    • Pharmacophore mapping : Quantum chemical calculations (e.g., DFT/B3LYP) identify electron-rich regions critical for activity .

    Q. What computational methods validate interaction mechanisms with biological targets?

    • Molecular dynamics (MD) : Simulates ligand-protein binding stability over time (e.g., GROMACS) .
    • Density Functional Theory (DFT) : Predicts charge distribution and reactive sites for electrophilic attack .
    • Free-energy perturbation (FEP) : Quantifies binding energy changes upon substituent modification .

    Data Analysis and Contradictions

    Q. How should researchers resolve discrepancies in reported synthetic yields or bioactivity data?

    Conflicting data often arise from:

    • Reagent purity : Impurities in starting materials skew yields .
    • Assay variability : Differences in cell line passage numbers or incubation times affect IC₅₀ values . Reproducibility requires strict adherence to documented protocols and cross-validation with orthogonal techniques (e.g., HPLC vs. NMR for purity) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    3-Hydroxy-5-(3,4,5-trimethoxyphenyl)cyclohex-2-en-1-one
    Reactant of Route 2
    Reactant of Route 2
    3-Hydroxy-5-(3,4,5-trimethoxyphenyl)cyclohex-2-en-1-one

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.